molecular formula C17H13N3O4 B2372560 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865287-52-1

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2372560
CAS No.: 865287-52-1
M. Wt: 323.308
InChI Key: ULZDAHYUSORFFG-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Molecular Formula: C₁₇H₁₃N₃O₄, Molecular Weight: 323.31 g/mol) is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide bridge to a 5-phenyl-1,3,4-oxadiazole moiety .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(12-6-7-13-14(10-12)23-9-8-22-13)18-17-20-19-16(24-17)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDAHYUSORFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Research

The oxadiazole ring system has been extensively studied for its potential anticancer properties. Several studies have synthesized derivatives of oxadiazoles that exhibit potent anticancer activity against various cancer cell lines.

Key Findings:

  • A study by Juan Sun et al. (2017) demonstrated that 1,3,4-oxadiazole derivatives showed significant inhibitory effects on focal adhesion kinase (FAK), a target in cancer therapy. The most potent compound exhibited an IC50 value of 0.78 μM against cancer cells such as HepG2 and HeLa .
  • Another investigation highlighted the synthesis of oxadiazole derivatives that were tested against colorectal carcinoma (HCT116), breast adenocarcinoma (MCF7), and prostate cancer (PC3) cell lines. Compounds showed varying degrees of activity, indicating the potential for further development into anticancer agents .

Antimicrobial Activity

Oxadiazole compounds have also been explored for their antimicrobial properties. The structural features of these compounds contribute to their effectiveness against various pathogens.

Research Insights:

  • Nageswara Rao Kode et al. (2013) reported on the synthesis of bis[4-(5-alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as potential antifungal prodrugs. These compounds showed promising selectivity indices against specific pathogens while maintaining low cytotoxicity towards mammalian cells .
  • The introduction of electron-withdrawing groups in oxadiazole derivatives has been shown to enhance antimicrobial activity, indicating that structural modifications can lead to improved efficacy against microbial strains .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes, which is crucial for therapeutic applications.

Notable Studies:

  • Research published in ACS Omega indicated that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity. This enzyme plays a role in various biological processes and targeting it can lead to therapeutic advancements .
  • Moreover, compounds containing oxadiazole rings have been identified as multifunctional agents with inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity Type Compound Target/Cell Line IC50/Effectiveness
Anticancer1-(2,3,4-dihydro phenyl)-5-aromatic oxadiazolesHepG2, HeLa0.78 μM
AntimicrobialBis[4-(5-alkyl oxadiazol-3-yl)phenyl]glutaramidesVarious pathogensHigh selectivity
Enzyme Inhibition5-phenyl oxadiazolonesNotum carboxylesterasePotent inhibitor
Enzyme InhibitionOxadiazole derivativesAcetylcholinesteraseMultifunctional agent

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Benzodioxine Motifs

Compound 6c (N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide)
  • Structure : Incorporates a furan-3-carbohydrazide group and a 4-methoxybenzylidene substituent.
  • Properties : Lower yield (41%) and melting point (166–167°C) compared to the target compound, with distinct IR peaks for C=N (1604 cm⁻¹) and C=O amide (1678 cm⁻¹) .
  • Key Difference : The furan ring and hydrazide group may reduce lipophilicity compared to the benzodioxine-carboxamide structure of the target compound.
Compound 6d (N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide)
  • Structure : Features a nitrobenzylidene group, contributing to strong electron-withdrawing effects.
  • Properties : High yield (88%) and elevated melting point (295–296°C), suggesting greater thermal stability than the target compound .
Compound G786-0398 (N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
  • Structure : Substituted with 2,4-dimethylphenyl on the oxadiazole ring.
  • Properties : Higher molecular weight (351.36 g/mol) and logP (predicted to be higher due to methyl groups) compared to the target compound (323.31 g/mol) .
  • Implications : Methyl groups may improve membrane permeability but could reduce solubility.
N-(2-Methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • Structure : Replaces the oxadiazole-phenyl group with a methoxyethyl chain.
  • Properties : Lower molecular weight (237.25 g/mol), logP (0.24), and polar surface area (48.93 Ų), indicating higher hydrophilicity .
  • Advantage : Enhanced solubility may benefit pharmacokinetics, though the absence of oxadiazole could diminish biological activity.
Antibacterial Potential
  • Target Compound : While direct activity data are unavailable, structurally related compounds (e.g., 8a-k from ) with benzodioxine-oxadiazole motifs exhibit potent antibacterial effects. For example, derivatives with sulfanyl acetamide groups showed IC₅₀ values comparable to ciprofloxacin (8.01 μg mL⁻¹) against E. coli .
  • Sulfonamide Analogues : N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides (e.g., 5a-b ) demonstrated moderate activity against E. coli (IC₅₀: 9.22–9.66 μg mL⁻¹) but were inactive against S. typhi . This suggests that carboxamide derivatives (like the target compound) may offer broader-spectrum efficacy.
Cytotoxicity Profile
  • Compounds: Exhibited low hemolytic activity, indicating favorable safety profiles .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that integrates two significant pharmacophores: the 1,3,4-oxadiazole ring and the 1,4-benzodioxane moiety. Each of these structural components has been associated with diverse biological activities including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Structure and Properties

The compound's molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.30 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for its broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains. A study reported that certain oxadiazole derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 0.003 µg/mL against Clostridium difficile, outperforming traditional antibiotics like vancomycin .
CompoundTarget BacteriaMIC (µg/mL)
Oxadiazole Derivative AC. difficile0.003
Control (Vancomycin)C. difficile0.25

Anticancer Activity

The benzodioxane component has been linked to anticancer properties. For example:

  • Inhibition of Cancer Cell Proliferation : Compounds with a similar structure have been shown to inhibit the growth of ovarian carcinoma cells in xenograft models. The critical role of the benzodioxane moiety in mediating these effects was highlighted in studies where modifications to this structure resulted in diminished activity .

Anti-inflammatory and Analgesic Effects

The compound also exhibits anti-inflammatory properties:

  • Mechanism of Action : Research has indicated that related compounds can inhibit pathways involved in inflammation and pain signaling. For example, some derivatives were found to inhibit the p38 MAPK pathway which is crucial in inflammatory responses .

Case Studies

  • Study on Antimicrobial Activity : Dhumal et al. (2016) synthesized various oxadiazole derivatives and assessed their activity against Mycobacterium bovis. The most active compounds inhibited both active and dormant states of the bacteria .
  • Anticancer Research : Vazquez et al. (2020) reported that a specific benzodioxane derivative acted as an HSF1 pathway inhibitor, demonstrating significant growth inhibition in cancer cell lines .

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